molecular formula C13H8N4O3 B1665628 tyrphostin 51 CAS No. 122520-90-5

tyrphostin 51

Cat. No.: B1665628
CAS No.: 122520-90-5
M. Wt: 268.23 g/mol
InChI Key: JKNOYWVMHPMBEL-UNXLUWIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrphostin 51 (AG-183, CAS 122520-90-5) is a synthetic protein tyrosine kinase (PTK) inhibitor with a molecular formula of C₁₃H₈N₄O₃ and a molecular weight of 268.23 . It competitively inhibits the epidermal growth factor receptor (EGFR) kinase by blocking ATP binding to the catalytic site, thereby suppressing EGFR-dependent autophosphorylation and downstream signaling . This compound has demonstrated potent anti-proliferative effects in cancer models, such as inducing apoptosis in gastric cancer SGC7901 cells by disrupting TGFα/EGFR signaling . Its solubility in DMSO (≤20 mg/mL) and stability at -20°C make it suitable for in vitro studies .

Scientific Research Applications

Scientific Research Applications

  • Cancer Cell Apoptosis
    • Study on Human Luteinized Granulosa Cells : Research demonstrated that Tyrphostin 51 inhibits the activation of MAPK and induces apoptosis in human luteinized granulosa cells. This effect was evidenced by increased caspase-3 activity and a higher percentage of apoptotic nuclei following treatment with this compound compared to controls .
    • Colorectal Cancer Research : In studies involving human colorectal adenocarcinoma cells (SW480), this compound was shown to down-regulate EGF receptor expression and reduce apoptosis induced by EGF. The results indicated that combining EGF with this compound significantly decreased cell survival compared to EGF alone, highlighting its potential as a therapeutic agent in EGF-dependent tumors .
  • Inhibition of Intimal Hyperplasia
    • Vascular Research : In rat models, local application of this compound significantly reduced neointimal formation following vascular injury. This suggests its utility in preventing restenosis after angioplasty by inhibiting tyrosine kinase activity associated with smooth muscle cell proliferation .
  • Antimicrobial Activity
    • Mycobacterial Infections : Recent findings indicated that this compound exhibits antimicrobial properties by reducing intracellular burdens of Mycobacterium tuberculosis in macrophages. It acts as an uncompetitive inhibitor against specific virulence factors, suggesting a novel application in treating tuberculosis and potentially other bacterial infections .

Table 1: Summary of Key Studies Involving this compound

Study FocusCell Type/ModelKey FindingsReference
Apoptosis InductionHuman Luteinized Granulosa CellsInhibition of MAPK; increased apoptosis via caspase-3
Colorectal CancerSW480 CellsDown-regulation of EGF receptor; reduced cell survival
Vascular InjuryRat ModelReduced neointimal formation post-injury
Antimicrobial ActivityTHP-1 MacrophagesReduced M. tuberculosis burden; potential for TB treatment

Case Studies

  • Case Study on Ovarian Cancer :
    A study investigated the effects of this compound on ovarian cancer cells, revealing that it could effectively induce apoptosis through MAPK pathway inhibition. The results suggested potential therapeutic applications for patients with EGF-dependent ovarian tumors.
  • Case Study on Cardiovascular Health :
    Another study focused on the application of this compound in preventing intimal hyperplasia in vascular grafts. The findings demonstrated significant reductions in smooth muscle cell proliferation, indicating its promise as a preventative treatment for restenosis.

Comparison with Similar Compounds

Structural and Functional Classification

Tyrphostins are classified based on their core structures and kinase targets. Key analogues include:

Compound Target(s) Key Functional Differences
Tyrphostin 51 EGFR Mixed competitive inhibition of ATP/substrate; induces apoptosis in TGFα-dependent cancers
Tyrphostin A9 Mitochondrial uncoupler Reduces mitochondrial membrane potential (ΔΨm), lowers ROS, increases oxygen consumption rate (OCR)
AG1024 IGF-1R, VEGFR2 Inhibits IGF-1R autophosphorylation (IC₅₀ = 7 μM); requires high doses for cytostatic effects
AG1478 EGFR (selective) Blocks EGFR signaling at lower concentrations (IC₅₀ = 35–40 μM); induces G0/G1 arrest in glioblastoma
Tyrphostin 47 p38 MAPK Inhibits Shiga toxin-induced cell death by suppressing p38 MAPK phosphorylation
Tyrphostin AG538 Dop protease (Mycobacterium) Inhibits bacterial Pup proteasome system; prone to redox cycling (PAINS liability)

Biochemical Efficacy and Selectivity

  • EGFR Selectivity : this compound and AG1478 both target EGFR but differ in reversibility. AG1478’s effects are irreversible and dose-dependent, while this compound’s inhibition is reversible .
  • Mitochondrial Effects: Tyrphostin A9 and AG879 act as protonophores, uncoupling oxidative phosphorylation (ΔΨm reduction to ~0.2 vs. DMSO control) and lowering ROS by 20% .
  • Off-Target Activity : AG1024 and AG538 exhibit pan-assay interference (PAINS) due to catechol groups, leading to false positives in screens . This compound lacks this liability.

Cellular and Therapeutic Effects

  • Apoptosis vs. Cytostasis : this compound triggers apoptosis in TGFα-stimulated gastric cancer cells , while AG1478 causes cytostasis via G0/G1 arrest in glioblastoma .
  • Neuroprotection : Tyrphostin A9 enhances mitochondrial respiration in dopaminergic neurons, reducing ROS and improving survival in Parkinson’s disease models .

Toxicity and Stability

  • Metabolic Stability : Tyrphostin A9 degrades rapidly in murine plasma due to hydrolysis but remains stable intracellularly . This compound’s stability in cell culture (>48 hours) supports its use in prolonged assays .

Research Implications and Limitations

  • Therapeutic Potential: this compound’s reversibility makes it suitable for acute EGFR inhibition studies, while AG1478’s irreversibility is better for long-term cancer models .
  • Limitations : Structural instability (e.g., Tyrphostin 23 degrades into more inhibitory metabolites) and PAINS liabilities (AG538) complicate data interpretation .

Biological Activity

Tyrphostin 51, a small molecular weight inhibitor, is primarily known for its role as a selective inhibitor of epidermal growth factor (EGF) receptor tyrosine kinase activity. This compound is part of a series of tyrphostins designed to bind to the substrate subsite of protein tyrosine kinase (PTK) domains, making it a valuable tool in cancer research and therapeutic applications.

  • Molecular Formula : C₁₃H₈N₄O₃
  • Molecular Weight : 268.2 g/mol
  • CAS Number : 126433-07-6
  • Melting Point : 275 °C (with decomposition)
  • IC₅₀ : 0.8 µM

This compound inhibits the phosphorylation processes mediated by EGF receptors, which are crucial for various cellular signaling pathways, including those involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in certain cell types, particularly in cancer cells.

Key Findings from Research

  • Inhibition of MAPK Activation :
    • In human luteinized granulosa cells, this compound effectively inhibited the activation of the MAPK signaling pathway, leading to reduced phosphorylation and nuclear translocation of activated MAPK. This inhibition was associated with increased apoptosis, as indicated by caspase-3 activation and an increase in subdiploid apoptotic nuclei .
  • Impact on Glycolipid Sulfotransferase Activity :
    • In human renal cancer cells, this compound was used to explore the role of EGF in regulating glycolipid sulfotransferase activity. The results indicated that this compound could modulate this activity through its inhibitory effects on EGF receptor signaling .
  • Effects on Rat Hepatic Lectin :
    • Studies demonstrated that this compound inhibited the phosphorylation of rat hepatic lectin and prevented ATP-dependent asialoglycoprotein receptor inactivation in hepatocytes, highlighting its potential role in liver function regulation .
  • Contraction Response in Pulmonary Arteries :
    • In experiments involving rat pulmonary arteries, this compound diminished both initial transient contractions and sustained contractions induced by hydrogen peroxide (H₂O₂), suggesting its utility in vascular research and potential therapeutic applications for vascular conditions .

Case Study 1: EGF Receptor Inhibition and Apoptosis

In a controlled study involving human luteinized granulosa cells from IVF aspirates, treatment with this compound led to significant reductions in MAPK activity and increased apoptosis rates. The findings support the hypothesis that EGF signaling is critical for cell survival in this context.

Case Study 2: Glycolipid Metabolism Regulation

Research involving human renal cancer cells showed that this compound could effectively inhibit glycolipid sulfotransferase activity through EGF receptor inhibition, suggesting a potential pathway for therapeutic intervention in renal cancers.

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
MAPK Activation InhibitionInduced apoptosis
Glycolipid Sulfotransferase RegulationModulated activity
Hepatic Lectin PhosphorylationInhibited phosphorylation
Vascular Contraction ResponseDiminished contractions

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Tyrphostin 51 in inhibiting protein tyrosine kinases (PTKs)?

this compound (AG-183) acts as a competitive inhibitor of PTKs by targeting the ATP-binding site, thereby blocking kinase activity. It exhibits dose-dependent inhibition of PTK-mediated signaling pathways, such as volume-regulated anion channels (VRACs), as demonstrated in studies using radiolabeled taurine efflux assays . Researchers should validate its specificity using orthogonal assays (e.g., Western blotting for phosphotyrosine levels) and compare results with structurally related inhibitors (e.g., Tyrphostin A23) to rule off-target effects .

Q. What experimental protocols are recommended for assessing this compound’s efficacy in cellular assays?

  • Cell Line Selection : Use PTK-expressing cell lines (e.g., BY-2 cells for clathrin-mediated endocytosis studies).
  • Dosage Range : Start with 10–100 µM, as higher concentrations (>100 µM) may induce cytotoxicity.
  • Controls : Include DMSO vehicle controls and active comparators (e.g., Tyrphostin A23 for RME inhibition).
  • Endpoint Assays : Measure kinase activity via ELISA, intracellular ROS via fluorescence probes (e.g., DCFH-DA), or cellular responses like ion channel modulation .
  • Data Validation : Replicate experiments across multiple biological replicates and use statistical tools (e.g., ANOVA with post-hoc tests) .

Q. How should researchers address variability in this compound’s inhibitory effects across cell types?

Variability may arise from differences in PTK isoform expression, cell permeability, or metabolic degradation. To mitigate this:

  • Perform dose-response curves for each cell line.
  • Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to assess stability.
  • Use siRNA knockdown of specific PTKs to confirm target engagement .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in ROS production and clathrin-mediated endocytosis be resolved?

Studies show this compound inhibits ROS production but does not affect clathrin-mediated endocytosis, unlike Tyrphostin A23 . To resolve contradictions:

  • Pathway Isolation : Use ROS scavengers (e.g., NAC) to decouple ROS effects from endocytosis.
  • Time-Course Experiments : Monitor ROS and endocytosis simultaneously at multiple timepoints.
  • Orthogonal Inhibitors : Combine this compound with clathrin-specific inhibitors (e.g., Pitstop-2) to identify additive/synergistic effects .

Q. What strategies optimize this compound’s selectivity in complex biological systems?

  • Structural Analog Comparison : Test analogs like AG-126 (ERK/NF-κB inhibitor) to identify scaffold-specific effects .
  • Proteomic Profiling : Use kinase activity profiling platforms (e.g., KinomeScan) to assess off-target kinase interactions.
  • Computational Modeling : Dock this compound into PTK crystal structures to predict binding affinity and selectivity .

Q. How should researchers design studies to investigate this compound’s synergy with other kinase inhibitors?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Pathway Mapping : Pair this compound with inhibitors of downstream effectors (e.g., MEK inhibitors) to identify nodal signaling intersections.
  • In Vivo Validation : Test combinations in xenograft models with endpoints like tumor volume and phospho-PTK immunohistochemistry .

Q. Methodological Guidelines

Q. What are the best practices for ensuring experimental reproducibility with this compound?

  • Compound Handling : Store aliquots at -20°C in anhydrous DMSO to prevent hydrolysis.
  • Batch Consistency : Source from reputable suppliers (e.g., MedChemExpress) and verify purity via HPLC (>95%).
  • Detailed Protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthesis, characterization, and assay conditions .

Q. How should researchers analyze conflicting data on this compound’s off-target effects?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify unintended signaling perturbations.
  • CRISPR Validation : Generate PTK-knockout cell lines to isolate this compound’s primary vs. secondary effects.
  • Literature Cross-Referencing : Compare findings with databases like PubChem BioAssay to flag known off-target interactions .

Q. Data Presentation and Compliance

Q. What criteria should this compound studies meet for publication in high-impact journals?

  • Rigor : Include triplicate technical and biological replicates.
  • Transparency : Deposit raw data in repositories like Figshare or Zenodo.
  • Ethics : Comply with GDPR for human-derived data and disclose conflicts of interest .

Q. How to structure a manuscript’s methods section for this compound experiments?

  • Synthesis : For novel analogs, report yields, NMR/HRMS data, and chromatographic purity.
  • Assays : Specify equipment (e.g., plate reader models), software (e.g., GraphPad Prism), and statistical thresholds (e.g., p < 0.05).
  • Reproducibility : Reference protocols from Nature Protocols or JoVE for standardized methodologies .

Properties

IUPAC Name

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOYWVMHPMBEL-UNXLUWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017104
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-90-5, 126433-07-6
Record name AG 183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.